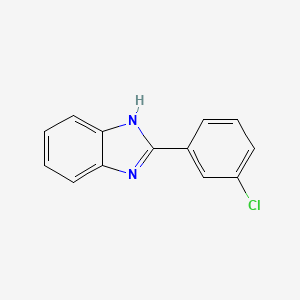

2-(3-chlorophenyl)-1H-benzimidazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYHTIIVIGGCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-35-5 | |

| Record name | G-573 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | G-573 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4GH7JC4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity Spectrum of 2 3 Chlorophenyl 1h Benzimidazole and Analogues

Antimicrobial Activity

Benzimidazole (B57391) derivatives are recognized for their potential to combat various microbial pathogens. The introduction of a substituted phenyl ring at the C-2 position is a common strategy to enhance this activity.

Antibacterial Efficacy against Gram-Positive Pathogens (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis)

Derivatives of 2-phenylbenzimidazole (B57529) have demonstrated notable activity against Gram-positive bacteria. For instance, certain N,2,6-trisubstituted 1H-benzimidazole derivatives, including those with a 2-(4-chlorophenyl) moiety, have shown potent antibacterial effects against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 μg/mL. nih.gov Another study highlighted that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives exhibited significant inhibition against Staphylococcus aureus and MRSA, with one compound, 2g, showing MIC values of 4 μg/mL against both strains. acs.org Furthermore, some novel benzimidazole derivatives have been synthesized and shown to possess good antibacterial activity against Gram-positive bacteria, with low micromolar MIC values. rjptonline.org

| Compound/Derivative Class | Bacterium | MIC (μg/mL) | Reference |

| N,2,6-trisubstituted 1H-benzimidazoles (with 2-(4-chlorophenyl) moiety) | MSSA, MRSA | 4-16 | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole (Compound 2g) | S. aureus, MRSA | 4 | acs.org |

Antibacterial Efficacy against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of benzimidazole derivatives against Gram-negative bacteria is also an area of active investigation. A series of N,2,6-trisubstituted 1H-benzimidazole derivatives, including a 2-(4-chlorophenyl) analogue (compound 4c), displayed good antimicrobial activity against Escherichia coli with a MIC of 16 μg/mL. nih.gov In another study, some 2-thiomethyl-benzimidazole derivatives showed significant antibacterial activity against E. coli ATTC 25922, with MICs ranging from 250 to 500 µg/mL. scirp.org One derivative in this series also exhibited good activity against Pseudomonas aeruginosa ATCC 27853 with a MIC of 500 μg/mL. scirp.org Research on other novel benzimidazole derivatives has also indicated antibacterial potential against Gram-negative bacteria. rjptonline.org

| Compound/Derivative Class | Bacterium | MIC (μg/mL) | Reference |

| N,2,6-trisubstituted 1H-benzimidazole (Compound 4c) | E. coli | 16 | nih.gov |

| 2-thiomethyl-benzimidazoles | E. coli ATTC 25922 | 250-500 | scirp.org |

| 2-thiomethyl-benzimidazoles (Compound 7n) | P. aeruginosa ATCC 27853 | 500 | scirp.org |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

The antifungal properties of benzimidazole derivatives are well-documented. benthamscience.com Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed moderate activities toward Candida albicans and Aspergillus niger, with some compounds showing MIC values of 64 μg/mL for both strains. acs.org The introduction of a chlorine atom on the para-position of the benzene (B151609) ring in some 2-chloromethyl-1H-benzimidazole derivatives was found to increase antifungal activity. nih.gov In a series of benzimidazole-1,3,4-oxadiazole compounds, a derivative with a 4-chlorophenyl group (compound 4c) was synthesized, and other analogues in the series showed potent antifungal activities against Candida species. nih.gov Specifically, compound 4p in this series was the most potent against C. albicans, C. krusei, and C. parapsilopsis with MIC50 values of 1.95 µg/mL, 7.8 µg/mL, and 31.25 µg/mL, respectively. nih.gov

| Compound/Derivative Class | Fungus | MIC (μg/mL) | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | C. albicans, A. niger | 64 | acs.org |

| Benzimidazole-1,3,4-oxadiazole (Compound 4p) | C. albicans | 1.95 (MIC50) | nih.gov |

| Benzimidazole-1,3,4-oxadiazole (Compound 4p) | C. krusei | 7.8 (MIC50) | nih.gov |

| Benzimidazole-1,3,4-oxadiazole (Compound 4p) | C. parapsilopsis | 31.25 (MIC50) | nih.gov |

Anticancer and Antiproliferative Potential

The anticancer properties of benzimidazole derivatives are a major focus of current research, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.

In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., Breast Cancer, Hepatocellular Carcinoma, Prostate Cancer, Ovarian Cancer)

Benzimidazole derivatives have shown promising cytotoxic effects against a range of human cancer cell lines.

Breast Cancer: A novel benzimidazole compound, BA586, demonstrated a potent cytotoxic effect against the HCC1937 triple-negative breast cancer cell line with an IC50 value of 42 μM. oncologyradiotherapy.com In another study, N,2,6-trisubstituted 1H-benzimidazole derivatives, including those with a 2-(4-chlorophenyl) group, were found to be effective against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values in the low micromolar range (2.39–10.95 μM). nih.gov Furthermore, a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 human breast cancer cells. acs.org

Hepatocellular Carcinoma: Benzimidazole derivatives have shown relatively strong cytotoxicity against liver cancer cells. nih.gov A benzimidazole derivative, se-182, exhibited a high cytotoxic effect against the HepG2 cancer cell line with an IC50 value of 15.58 µM. jksus.org Some N,2,6-trisubstituted 1H-benzimidazole derivatives also showed efficacy against HepG2 cells. nih.gov Research has also explored benzimidazole derivatives to overcome sorafenib (B1663141) resistance in hepatocellular carcinoma. nih.govresearchgate.net

Prostate Cancer: A series of new benzimidazole-1,2,3-triazole hybrid derivatives have been synthesized and shown to be cytotoxic to PC3 human prostate cancer cells. nih.gov

Ovarian Cancer: Benzimidazole derivatives have been investigated for their anti-ovarian cancer effects. nih.gov One study synthesized 21 derivatives and assayed their antiproliferative activities, with one compound (A-6) showing potent inhibitory activity in SKOV3 cells and a xenograft mouse model. nih.gov

| Compound/Derivative Class | Cancer Cell Line | IC50 (μM) | Reference |

| BA586 | HCC1937 (Breast) | 42 | oncologyradiotherapy.com |

| N,2,6-trisubstituted 1H-benzimidazoles | MCF-7, MDA-MB-231 (Breast) | 2.39–10.95 | nih.gov |

| se-182 | HepG2 (Hepatocellular) | 15.58 | jksus.org |

| Benzimidazole-1,2,3-triazole hybrids | PC3 (Prostate) | Varies | nih.gov |

| Compound A-6 | SKOV3 (Ovarian) | Potent inhibition | nih.gov |

Mechanistic Insights into Apoptosis Induction

Several studies have provided insights into the mechanisms by which benzimidazole derivatives exert their anticancer effects, with apoptosis induction being a common pathway. For instance, the benzimidazole compound BA586 was found to cause DNA fragmentation, which increases p53 levels and induces cell cycle arrest in the HCC1937 breast cancer cell line. oncologyradiotherapy.com Another study on new benzimidazole derivatives showed that a bromo-derivative (compound 5) caused an increase in the percentage of late apoptotic cells in a concentration-dependent manner in various cancer cells. oncologyradiotherapy.com

Furthermore, certain benzimidazole-based derivatives have been identified as apoptotic triggers by acting as activators of caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis in MDA-MB-231, SKOV3, and A549 cell lines has been linked to the ability of some benzimidazole derivatives to effectively suppress cell cycle progression. nih.gov In ovarian cancer cells, a benzimidazole-2-substituted pyridine (B92270) and phenyl propenone derivative (A-6) was found to induce apoptosis. nih.gov

Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives are recognized for their potential as anti-inflammatory and analgesic agents, often targeting key enzymes in the inflammatory cascade like cyclooxygenase (COX). nih.gov Research into 2-substituted benzimidazoles has yielded compounds with significant activity in various preclinical models.

A series of (1H-benzimidazol-2-ylmethyl)-phenyl-amine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic effects. arabjchem.org All tested compounds demonstrated significant activity at a dose of 100 mg/kg. arabjchem.org For instance, in a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, these derivatives showed a notable reduction in swelling. researchgate.net Similarly, their analgesic properties were confirmed using methods like the tail-flick test, which measures response to a thermal stimulus. jocpr.com

The mechanism often involves the inhibition of COX enzymes. In silico studies on some derivatives have shown a higher affinity for the COX-2 enzyme, which is a key target for anti-inflammatory drugs. nih.gov For example, among a series of synthesized 2-substituted benzimidazole derivatives, several compounds exhibited lower IC50 values than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay, indicating potent anti-inflammatory action. nih.gov

| Compound/Analogue | Assay/Model | Finding | Reference |

| (1H-Benoimidazol-2-ylmethyl)-(2,3-dichloro-phenyl)-amine (3b) | General screening | Showed significant analgesic and anti-inflammatory effect at 100 mg/kg p.o. | arabjchem.org |

| 3-[4-(4-fluorophenyl)piperazinomethyl]-6-(3-chlorobenzoyl)-5-methyl-2(3H)-benzoxazolone (3j) | Carrageenan-induced edema | 41.66% decrease in edema, more potent than indometacin. | thieme-connect.de |

| 2-Substituted benzimidazole derivatives (B2, B4, B7, B8) | Luminol-enhanced chemiluminescence | IC50 values were lower than standard ibuprofen. | nih.gov |

Antiviral Activity

The benzimidazole ring system is a versatile scaffold for the development of antiviral agents, with derivatives showing activity against a wide range of viruses, including plant and human pathogens. uni.lu

Research has highlighted the potential of benzimidazole derivatives against Tobacco Mosaic Virus (TMV) and Sunn-hemp rosette virus. uni.lu The antiviral activity of these compounds is often evaluated using methods like the half-leaf and leaf disk techniques, which assess their ability to provide protective, curative, and direct inactivation effects on the virus. nih.gov

In the context of human viruses, benzimidazole derivatives have been investigated for activity against Human Immunodeficiency Virus (HIV). uni.lu For example, a benzamide (B126) derivative, AH0109, was identified as a potent anti-HIV-1 agent with an EC50 of 0.7 μM. nih.gov Its mechanism involves the inhibition of early stages of the HIV-1 life cycle, specifically reverse transcription and viral cDNA nuclear import. nih.gov Importantly, this compound demonstrated efficacy against HIV-1 strains that are resistant to several standard antiretroviral drugs, highlighting the potential of this chemical class to overcome drug resistance. nih.gov

| Virus | Compound Class/Derivative | Key Finding | Reference |

| Tobacco Mosaic Virus (TMV) | Benzimidazole derivatives | Exhibit potential antiviral activity. | uni.lu |

| Sunn-hemp rosette virus | Benzimidazole derivatives | Exhibit potential antiviral activity. | uni.lu |

| HIV-1 | Benzamide derivative AH0109 | Potent anti-HIV-1 activity (EC50 = 0.7 μM); inhibits reverse transcription and nuclear import. | nih.gov |

| Influenza Virus (H1N1, H3N2) | 4-substituted (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines | Demonstrated ability to reduce the infectivity of influenza viruses. | mdpi.com |

Anthelmintic and Antiparasitic Applications

Benzimidazole derivatives are a cornerstone of anthelmintic therapy, with compounds like albendazole (B1665689) being widely used. Research continues to explore new analogues with improved or broader-spectrum activity against various helminths and protozoan parasites.

In vitro studies have demonstrated the efficacy of novel benzimidazole derivatives against protozoa such as Giardia lamblia and Entamoeba histolytica, with many compounds showing greater activity than the standard drug metronidazole (B1676534). nih.gov For instance, a series of pyrimido[1,2-a]benzimidazole (B3050247) compounds were evaluated for antiparasitic activity. mdpi.com The derivative 2a, featuring a 3-fluorophenyl substituent, was identified as a highly potent agent against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range. mdpi.com Another analogue, 3b, was less active against L. major but showed significant and selective activity against Toxoplasma gondii. mdpi.com

The development of hybrid molecules, such as those clubbing a 1,2,4-triazole (B32235) moiety with the benzimidazole ring, has also yielded promising results. A series of N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4- yl]-2-substituted phenoxy acetamides were synthesized and screened for anthelmintic activity against the earthworm Pheretima posthuma, a common model for initial screening. orientjchem.orgresearchgate.net Several of these compounds exhibited good activity compared to standard drugs like albendazole and piperazine. orientjchem.orgresearchgate.net Specifically, compounds with a chlorine substituent at the ortho position of the phenyl ring showed enhanced activity. orientjchem.org

| Compound/Analogue | Target Organism | Finding | Reference |

| 2-Methoxycarbonylamino derivatives | Giardia lamblia, Entamoeba histolytica | More active than Metronidazole and Albendazole. | nih.gov |

| 4-Amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole (2a) | Leishmania major | Excellent activity against promastigotes and amastigotes (nanomolar EC50). | mdpi.com |

| 4-Amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole (3b) | Toxoplasma gondii | High and selective activity. | mdpi.com |

| N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4-yl]-2-(2-chlorophenoxy) acetamide (B32628) (6b) | Pheretima posthuma | Increased anthelmintic activity due to ortho-chloro substituent. | orientjchem.org |

| 1,2,4-triazole derivative (Compound 12) | Rhabditis sp. nematodes | Higher anthelmintic activity (LC50 = 7.712 µg/µL) than albendazole (LC50 = 19.24 µg/µL). | nih.gov |

Antiulcer and Proton Pump Inhibitory Activities

The development of benzimidazole-based proton pump inhibitors (PPIs) revolutionized the treatment of acid-related gastrointestinal disorders. Compounds like omeprazole (B731) and lansoprazole (B1674482) are classic examples of this drug class. nih.govnih.gov

These drugs act by inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. nih.gov Research has shown that many 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinoline derivatives are potent inhibitors of H+/K+-ATPase and show significant antisecretory activity in animal models. nih.gov

In addition to their acid-suppressing effects, some PPIs have demonstrated direct antimicrobial activity against Helicobacter pylori, a bacterium strongly associated with peptic ulcer disease. nih.gov In an agar (B569324) dilution study, the benzimidazole PPIs lansoprazole and omeprazole were found to have significant activity against H. pylori strains. Lansoprazole's activity was comparable to that of bismuth citrate, with MICs ranging from 3.13 to 12.5 µg/ml, and it was fourfold more potent than omeprazole. nih.gov

| Compound/Analogue | Mechanism/Target | Key Finding | Reference |

| Lansoprazole | H+/K+-ATPase inhibition; Helicobacter pylori | Potent PPI; MICs of 3.13-12.5 µg/ml against H. pylori. | nih.gov |

| Omeprazole | H+/K+-ATPase inhibition; Helicobacter pylori | Potent PPI; Fourfold less active than lansoprazole against H. pylori. | nih.gov |

| 8-[(2-benzimidazolyl)sulfinylmethyl]-1-ethyl-1,2,3,4-tetrahydroquinoline (IXa) | H+/K+-ATPase inhibition | Found to have the most potent antisecretory activity in its series. | nih.gov |

Antidiabetic Activity

The search for new antidiabetic agents has led to the investigation of various heterocyclic scaffolds, including benzimidazole. A primary target for controlling postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.

A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated as α-glucosidase inhibitors. acs.org The results showed that all tested compounds were excellent inhibitors of the enzyme, with IC50 values ranging from 0.64 µM to 343.10 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 of 873.34 µM). acs.org Compound 7i from this series was the most active inhibitor with an IC50 of 0.64 µM. acs.org

Molecular hybrids incorporating the benzimidazole structure have also been explored. For example, benzimidazole-pyrazoline hybrid molecules have been synthesized and studied for their antidiabetic potential. sciencescholar.us Furthermore, the combination of benzimidazole with a 1,2,4-triazole ring has been noted for its potential α-glucosidase inhibitory activity. nih.gov These findings suggest that the benzimidazole framework is a promising starting point for designing new and effective antidiabetic drugs.

| Compound/Analogue | Target Enzyme | IC50 Value | Reference |

| 5-((4-hydroxy-3-methoxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7i) | α-glucosidase | 0.64 ± 0.05 μM | acs.org |

| 5-((4-chlorobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7d) | α-glucosidase | 5.34 ± 0.16 μM | acs.org |

| 5-((3-bromobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7f) | α-glucosidase | 6.46 ± 0.30 μM | acs.org |

| Acarbose (Standard) | α-glucosidase | 873.34 ± 1.21 μM | acs.org |

Anticholinesterase Activity

Benzimidazole derivatives have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biointerfaceresearch.com Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. orientjchem.org

The 2-phenyl substituted-1H-benzimidazole structure is considered an isostere of the indanone ring of donepezil, a well-known AChE inhibitor. mdpi.com Studies have shown that substitutions on the benzimidazole ring system significantly influence inhibitory activity. For instance, substituting a phenyl group at the 1st position can enhance AChE activity, while hydrophobic groups, such as chloro- or bromo-substituents, at the 2nd position can boost inhibitory activity against both AChE and BChE. orientjchem.org

In one study, a series of 2-phenyl substituted-1H-benzimidazole derivatives were evaluated against electric eel AChE (eeAChE) and human AChE (hAChE). mdpi.com Compounds 2e, 3c, and 3e were identified as good eeAChE inhibitors with IC50 values of 0.84, 0.58, and 0.61 μM, respectively. mdpi.com Another study on benzimidazole-hydrazones found them to have moderate to good AChE inhibitory activity, with IC50 values in the range of 11.8-61.8 μM. biointerfaceresearch.com

| Compound/Analogue | Target Enzyme | IC50 Value (μM) | Reference |

| Compound 2e (2-phenyl-1H-benzimidazole derivative) | eeAChE | 0.84 | mdpi.com |

| Compound 3c (2-phenyl-1H-benzimidazole derivative) | eeAChE | 0.58 | mdpi.com |

| Compound 3e (2-phenyl-1H-benzimidazole derivative) | eeAChE | 0.61 | mdpi.com |

| Tacrine (Standard) | eeAChE | 0.075 | mdpi.com |

| Benzimidazole-hydrazone derivatives | AChE | 11.8 - 61.8 | biointerfaceresearch.com |

Antihypertensive Activity

The benzimidazole nucleus is a key pharmacophore in several modern antihypertensive drugs, most notably the Angiotensin II Receptor Blockers (ARBs) such as telmisartan (B1682998) and candesartan. orientjchem.orgnih.gov These drugs lower blood pressure by blocking the AT1 receptor, thereby preventing the vasoconstrictive effects of angiotensin II. nih.govresearchgate.net

Researchers have synthesized and screened numerous 2-phenyl substituted benzimidazoles for their potential as antihypertensive agents. nih.govresearchgate.net One study synthesized compounds including 2-(3-nitrophenyl)-1H-benzimidazole and evaluated their activity using the tail-cuff method in rats. nih.govresearchgate.net The results indicated that the synthesized compounds possessed antihypertensive activity, with losartan (B1675146) used as a reference compound. nih.gov

A novel fluorophenyl benzimidazole (FPD) was studied extensively and found to produce a potent antihypertensive effect in spontaneously hypertensive rats (SHRs). nih.gov Oral administration of FPD significantly decreased systolic, diastolic, and mean arterial pressure. nih.gov Its mechanism was confirmed to involve blocking the AT1 receptor, but also suggested contributions from cGMP buildup and modulation of calcium channels. nih.gov Another study on substituted benzimidazole derivatives found that compound TG 3 produced a decrease in mean arterial blood pressure comparable to telmisartan in an acute renal hypertension model.

| Compound/Analogue | Model/Target | Key Finding | Reference |

| 2-(3-nitrophenyl)-1H-benzimidazole (1a) | Tail-cuff method in rats | Showed antihypertensive activity with Losartan as a reference. | nih.govresearchgate.net |

| Fluorophenyl benzimidazole (FPD) | Spontaneously Hypertensive Rats (SHRs) | Significantly decreased systolic, diastolic, and mean arterial pressure at 50 and 100 mg kg−1. | nih.gov |

| Benzimidazole derivative (TG 3) | Acute renal hypertension model | Decrease in mean arterial blood pressure was comparable to Telmisartan. |

Other Reported Pharmacological Activities

Beyond the more extensively documented biological activities of 2-(3-chlorophenyl)-1H-benzimidazole and its analogues, research has uncovered a range of other pharmacological effects, indicating the therapeutic potential of this chemical scaffold in diverse areas of medicine. These activities include antiparasitic, anthelmintic, enzyme inhibitory, neuroprotective, and cardiovascular effects.

Antiparasitic and Anthelmintic Activity

Benzimidazole derivatives are well-established as potent antiparasitic and anthelmintic agents. While many studies focus on other substitution patterns, research into 2-phenylbenzimidazoles has also demonstrated notable activity. For instance, various synthesized 1H-benzimidazole derivatives have been tested in vitro against protozoa like Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov The results showed that many of these compounds were more active as antiprotozoal agents than the standard drugs metronidazole and albendazole. nih.gov However, none of the tested compounds were as effective as albendazole against Trichinella spiralis. nih.gov

In a study evaluating the in vitro anthelmintic activity of 2-phenylbenzimidazoles against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus, several analogues demonstrated efficacy. nih.gov This highlights the potential of the 2-arylbenzimidazole core, to which this compound belongs, in the development of new anthelmintic drugs. nih.gov The mechanism of action for many benzimidazole anthelmintics is related to their ability to bind to β-tubulin, disrupting microtubule-dependent processes in the parasites. nih.gov

Enzyme Inhibition

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Analogues of this compound have been investigated for their enzyme inhibitory potential, particularly in the context of cancer therapy. Certain morpholine-benzimidazole-oxadiazole derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. acs.orgacs.org One such derivative, featuring a chlorophenyl group, exhibited potent VEGFR-2 inhibition. acs.org Molecular docking studies suggest that the presence of a chlorine atom on the phenyl ring can enhance the binding affinity of these compounds within the ATP-binding pocket of VEGFR-2. acs.org This inhibitory activity underscores the potential of this class of compounds in the development of anti-angiogenic cancer therapies. acs.org

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzimidazole derivatives. In a study investigating ethanol-induced neurodegeneration, novel benzimidazole-containing acetamide derivatives were shown to attenuate neuroinflammation and oxidative stress. nih.gov Treatment with these compounds in a rat model mitigated ethanol-induced oxidative stress, neuroinflammation, and memory impairment. nih.gov The findings suggest that the benzimidazole nucleus may act as a multi-target neuroprotectant, partly through its antioxidant and anti-inflammatory properties. nih.gov

Cardiovascular Effects

While less commonly reported for 2-arylbenzimidazoles, some imidazole (B134444) derivatives have demonstrated significant cardiovascular effects. For example, 1-benzylimidazole (B160759) has been shown to possess strong cardiotonic activity, increasing contractile force in isolated rabbit ventricular strips and boosting cardiac output in cats. nih.gov The mechanism of action appeared to be distinct from that of adrenergic beta-blockers, showing similarities to cardiac glycosides. nih.gov Although this study did not investigate a 2-phenyl substituted benzimidazole, it points to the potential for the broader imidazole and benzimidazole scaffold to influence cardiovascular function.

Interactive Data Table: Other Reported Pharmacological Activities of this compound and Analogues

| Compound Class | Specific Analogue(s) | Pharmacological Activity | Key Findings | Reference(s) |

| 1H-Benzimidazole Derivatives | Various substituted 1H-benzimidazoles | Antiparasitic (Antiprotozoal) | More active in vitro against Giardia lamblia and Entamoeba histolytica than metronidazole and albendazole. | nih.gov |

| 2-Phenylbenzimidazoles | Various 2-phenylbenzimidazoles | Anthelmintic | Demonstrated in vitro activity against Trichuris muris and Heligmosomoides polygyrus. | nih.gov |

| Morpholine-Benzimidazole-Oxadiazole Derivatives | Derivative with a chlorophenyl group | Enzyme Inhibition (VEGFR-2) | Potent inhibition of VEGFR-2, suggesting anti-angiogenic potential. | acs.orgacs.org |

| Benzimidazole-containing Acetamide Derivatives | Novel synthesized derivatives | Neuroprotective | Attenuated ethanol-induced neuroinflammation, oxidative stress, and memory impairment in a rat model. | nih.gov |

| 1-Benzylimidazole | 1-Benzylimidazole | Cardiotonic | Increased cardiac contractility and output. | nih.gov |

Mechanisms of Action and Molecular Targets

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and certain amino acids, making it a well-established target for antimicrobial and anticancer therapies. doaj.orgrjptonline.org The inhibition of DHFR disrupts the production of tetrahydrofolate (THF), a key cofactor for cellular proliferation. doaj.orgtmu.edu.tw Benzimidazole (B57391) derivatives have been identified as potential inhibitors of this enzyme. researchgate.netnih.gov

While direct inhibitory data for 2-(3-chlorophenyl)-1H-benzimidazole on DHFR is not extensively documented in publicly available research, studies on closely related analogs highlight the potential of this chemical class. For instance, a derivative, 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole (Compound 4c in a referenced study), demonstrated significant DHFR inhibition with an IC50 value of 2.35 μM. researchgate.net Molecular docking studies have further supported the interaction between N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives and the active site of DHFR, suggesting a plausible mechanism for their observed biological activities. nih.gov These findings indicate that the 2-phenylbenzimidazole (B57529) scaffold, including the 3-chloro substituted variant, is a promising candidate for DHFR inhibition.

Table 1: DHFR Inhibition by a Related Benzimidazole Derivative

| Compound | Structure | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole | A benzimidazole derivative with a 4-chlorophenyl group at the 2-position. | DHFR | 2.35 | researchgate.net |

Data presented for a structurally similar compound due to lack of specific data for this compound.

Protein Kinase Inhibition (e.g., VEGFR-2)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key protein kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a major target for the development of anticancer therapies. nih.gov

The benzimidazole scaffold has been extensively investigated for its protein kinase inhibitory activity. nih.gov Notably, derivatives of 2-phenylbenzimidazole have shown potent inhibitory effects against VEGFR-2. Research has indicated that a 2-(3-chlorophenyl) derivative of a different heterocyclic system exhibited potent VEGFR-2 inhibition with an IC50 value of 75 nM, demonstrating the significance of the 3-chloro substitution on the phenyl ring for this activity. nih.gov Conversely, another study noted that a 2-chlorophenyl benzimidazole derivative showed only weak cellular VEGFR-2 inhibition, underscoring the subtle but critical influence of the chlorine atom's position on the phenyl ring. physchemres.org The inhibitory mechanism is believed to involve the binding of the benzimidazole derivative to the ATP-binding pocket of the kinase domain, preventing the phosphorylation cascade required for angiogenesis.

Table 2: VEGFR-2 Inhibition by a Related Chlorophenyl Derivative

| Compound | Structure | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|---|

| 3-chlorophenyl derivative | A heterocyclic compound with a 3-chlorophenyl substitution. | VEGFR-2 | 75 | nih.gov |

Data from a related chlorophenyl-substituted heterocyclic compound, highlighting the potential of the 3-chlorophenyl moiety.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.gov Their inhibition can lead to DNA damage and cell death, making them valuable targets for anticancer drugs. tmu.edu.tw Benzimidazole derivatives have been shown to interfere with the activity of both topoisomerase I and topoisomerase II. nih.govnih.govnih.gov

H+/K+ ATPase Inhibition

The H+/K+ ATPase, or proton pump, is an enzyme located in the parietal cells of the gastric mucosa responsible for the final step in acid secretion into the stomach. nih.govresearchgate.net Substituted benzimidazoles are the cornerstone of proton pump inhibitor (PPI) therapy for acid-related gastrointestinal disorders. researchgate.netdarmzentrum-bern.ch Compounds like omeprazole (B731) and lansoprazole (B1674482), which feature a 2-pyridylmethylsulfinylbenzimidazole core, effectively inhibit the H+/K+ ATPase. nih.govnih.govresearchgate.net

The mechanism involves the accumulation of the benzimidazole derivative in the acidic environment of the parietal cell, where it undergoes an acid-catalyzed conversion to a reactive species. This activated form then covalently binds to cysteine residues on the H+/K+ ATPase, leading to irreversible inhibition of the enzyme and a reduction in gastric acid secretion. researchgate.net While research has focused on the pyridyl-sulfinyl substituted benzimidazoles, the fundamental ability of the benzimidazole scaffold to mediate this inhibition is well-established. nih.gov

Transpeptidase Inhibition in Bacterial Cell Wall Synthesis

Bacterial transpeptidases are essential enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. Inhibition of these enzymes, famously targeted by β-lactam antibiotics, compromises the structural integrity of the bacterial cell, leading to cell death. researchgate.net

Despite the broad antimicrobial interest in benzimidazole derivatives, current scientific literature does not provide specific evidence for the inhibition of bacterial transpeptidases by this compound or other members of the benzimidazole class. saudijournals.comrjptonline.orgnih.govnih.gov Research into the antibacterial mechanisms of benzimidazoles has often pointed towards other targets, such as DHFR or the disruption of biofilm formation. nih.govnih.gov Therefore, transpeptidase inhibition is not a currently recognized mechanism of action for this compound.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). physchemres.orgnih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. biointerfaceresearch.comnih.gov

Several studies have explored the potential of benzimidazole derivatives as cholinesterase inhibitors. physchemres.orgbiointerfaceresearch.com Research on a series of 1H-benzimidazoles revealed moderate inhibitory activity against both AChE and BuChE. biointerfaceresearch.com For instance, a compound with a 2-(3-nitrophenyl) substitution showed IC50 values of 1.19 mM and 1.87 mM for AChE and BuChE, respectively. biointerfaceresearch.com While data for the 3-chloro derivative is not specified in this particular study, the activity of the nitro-analogue suggests potential. Structure-activity relationship studies on other heterocyclic series have indicated that electron-withdrawing groups on the phenyl ring can contribute to potent and selective BuChE inhibition. nih.gov This suggests that the 3-chloro substituent on the phenyl ring of this compound could confer inhibitory activity against these enzymes.

Table 3: Cholinesterase Inhibition by a Related Benzimidazole Derivative

| Compound | Target Enzyme | IC50 (mM) | Reference |

|---|---|---|---|

| 2-(3-nitrophenyl)-1H-benzo[d]imidazole | AChE | 1.19 ± 0.04 | biointerfaceresearch.com |

| BuChE | 1.87 ± 0.03 | biointerfaceresearch.com |

Data presented for a structurally similar compound to indicate the potential activity of the chemical class.

DNA Interaction and Modulation

Interaction with DNA is a hallmark of many anticancer and antimicrobial agents. For the benzimidazole class, this interaction can occur through several mechanisms, primarily by fitting into the grooves of the DNA helix or by forming covalent bonds.

DNA Intercalation

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cellular apoptosis. Benzimidazole derivatives, due to their planar structure, have been recognized as potential DNA intercalating agents. nih.govnih.gov Some hybrid molecules, such as benzimidazole-1,2,3-triazole hybrids, have been shown to intercalate into the minor grooves of DNA. nih.gov Research on oligodeoxynucleotide-benzimidazole conjugates further supports this, demonstrating that the benzimidazole moiety binds within the DNA minor groove, leading to significant thermal stabilization of the duplex. nih.gov

While these findings are for the broader class, specific experimental studies confirming the DNA intercalation activity of this compound are not prominently available in the current literature.

Illustrative Findings for Related Benzimidazole Compounds

| Benzimidazole Derivative | Interaction Type | Key Finding | Reference |

|---|---|---|---|

| Benzimidazole-1,2,3-triazole hybrid (4f) | Groove Binding | Showed selective interaction with G-quadruplex DNA over duplex DNA. | nih.gov |

| Hoechst 33258 (bis-benzimidazole) | Minor Groove Binding | Binds preferentially to A/T-rich regions of the DNA minor groove. | nih.gov |

| ODN-benzimidazole conjugate (D4) | Minor Groove Binding | Increased thermal stability of DNA duplex by +12.0 °C. | nih.gov |

DNA Alkylation

DNA alkylation is the process of adding an alkyl group to the DNA molecule, which can cause damage to the DNA and trigger cell death. Certain benzimidazole derivatives have been synthesized to act as DNA alkylating agents. nih.gov For instance, the synthesis of 2-(prop-2-yn-1-ylthio)-1H-benzimidazole involves an alkylation step, highlighting the chemical possibilities within this class. frontiersin.org However, there is no direct scientific evidence to date demonstrating that this compound functions as a DNA alkylating agent.

Microtubule Disruption

Microtubules are critical components of the cytoskeleton involved in cell division, motility, and shape. Their disruption is a validated strategy in cancer therapy. Benzimidazole compounds are well-established as microtubule poisons that target β-tubulin and inhibit its polymerization. grafiati.com This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Studies on a series of 2-Aryl-1H-benzo[d]imidazole derivatives have shown that some members of this class can inhibit tubulin polymerization in vitro and disrupt the intracellular microtubule network. For example, the benzimidazole derivative nocodazole (B1683961) is a widely used agent to inhibit microtubule growth in laboratory settings. grafiati.com Although this compound fits this structural class, specific research confirming its activity as a microtubule destabilizer is needed.

Illustrative Data on Tubulin Inhibition by Benzimidazole Derivatives

| Compound | Target | Mechanism | Effect | Reference |

|---|---|---|---|---|

| Nocodazole | β-tubulin | Inhibits microtubule polymerization | Antimitotic | grafiati.com |

| Thiabendazole (TBZ) | β-tubulin | Inhibits microtubule polymerization | Antifungal, Antiparasitic | grafiati.com |

| Benzimidazole Derivative (O-7) | Tubulin | Inhibits tubulin polymerization | Cell cycle arrest at G2/M phase |

Androgen Receptor Antagonism

The androgen receptor (AR) is a crucial driver in the progression of prostate cancer. Blocking this receptor is a key therapeutic strategy. While various compounds are known to act as AR antagonists, there is currently no scientific literature available that establishes a link between this compound and antagonism of the androgen receptor.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibiting PARP can prevent cancer cells from repairing their DNA, leading to cell death. Some benzimidazole derivatives have been identified as potential PARP inhibitors. nih.gov This suggests a possible, though unconfirmed, avenue of action for compounds within this class. At present, no studies have specifically evaluated this compound for its ability to inhibit PARP.

Structure Activity Relationship Sar Studies

Influence of Substitution Patterns on the Benzimidazole (B57391) Ring System

The biological activity of the benzimidazole core is highly sensitive to the nature and position of substituents on its ring system. researchgate.net Modifications at the N-1 position, the C-2 position, and the fused benzene (B151609) ring can dramatically alter the compound's potency and spectrum of action.

Impact of Substituents at the N-1 Position

The N-1 position of the benzimidazole ring is a key site for chemical modification, and substitutions at this position have been shown to significantly influence biological activity. nih.govnih.gov The introduction of various alkyl and benzyl (B1604629) groups can modulate the compound's physicochemical properties, such as lipophilicity and steric bulk, thereby affecting its interaction with biological targets.

For instance, studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have revealed that the length and nature of the alkyl chain at the N-1 position can impact their antimicrobial and antiproliferative activities. researchgate.net It has been observed that N-alkylation can enhance the chemotherapeutic efficacy of benzimidazole derivatives. researchgate.net For example, the introduction of a benzyl group at the N-1 position, as seen in drugs like clemizole (B1669166) and candesartan, has been shown to be beneficial for activity. nih.gov

Impact of Substituents at the C-2 Position

The C-2 position of the benzimidazole ring is another critical determinant of its biological activity. The substituent at this position directly influences the molecule's shape, electronic distribution, and potential for hydrogen bonding, all of which are vital for target interaction. In the case of 2-(3-chlorophenyl)-1H-benzimidazole, the phenyl ring at C-2 plays a crucial role.

The substitution pattern on this C-2 phenyl ring can lead to significant variations in biological activity. For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to have a positive effect on antifungal activity in some series of 2-phenylbenzimidazoles. The position of the substituent on the phenyl ring is also critical. For instance, in a study of 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors, the substitution pattern on the C-2 aryl group was a key factor in determining the inhibitory potency. nih.gov

The following table illustrates the impact of substituents at the C-2 position on the antimicrobial activity of some benzimidazole derivatives.

| Compound | C-2 Substituent | Rationale for Activity |

| 2-(4-nitrophenyl)-1H-benzimidazole | 4-nitrophenyl | The electron-withdrawing nitro group can enhance interactions with biological targets. |

| 2-(4-chlorophenyl)-1H-benzimidazole | 4-chlorophenyl | The halogen substituent can increase lipophilicity and influence electronic properties. |

| 2-(furan-2-yl)-1H-benzimidazole | Furan-2-yl | The heterocyclic ring introduces different electronic and steric properties compared to a phenyl ring. |

This table is illustrative and based on general findings in the literature.

Influence of Substituents at the Benzene Moiety (e.g., Meta-chlorophenyl group)

The substituents on the fused benzene ring of the benzimidazole core also play a role in modulating biological activity. In the parent compound, this compound, the chloro group at the meta position of the C-2 phenyl ring is a key feature.

Studies on related structures have shown that the presence and position of halogen atoms on the C-2 phenyl ring can impact antifungal activity. mdpi.com For example, in a series of 1,3-dioxolane (B20135) derivatives, a chlorine atom at the 3-position of a phenyl ring had a positive effect on antifungal activity. mdpi.com This suggests that the meta-positioning of the chloro group in this compound is likely a key contributor to its biological profile.

Role of Lipophilicity in Biological Activity

Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. It governs the compound's ability to cross biological membranes, such as the cell walls of bacteria and fungi, to reach its intracellular target.

For benzimidazole derivatives, lipophilicity plays a significant role in their biological activity. nih.gov An optimal level of lipophilicity is often required for effective antimicrobial action. If a compound is too hydrophilic, it may not be able to penetrate the lipid-rich cell membranes of microorganisms. Conversely, if it is excessively lipophilic, it may get trapped in the lipid bilayers and fail to reach its target in the cytoplasm.

The following table shows hypothetical LogP values for a series of N-1 substituted this compound derivatives to illustrate the impact of substitution on lipophilicity.

| Compound | N-1 Substituent | Hypothetical LogP |

| This compound | -H | 3.5 |

| 1-methyl-2-(3-chlorophenyl)-1H-benzimidazole | -CH3 | 3.9 |

| 1-ethyl-2-(3-chlorophenyl)-1H-benzimidazole | -CH2CH3 | 4.3 |

| 1-benzyl-2-(3-chlorophenyl)-1H-benzimidazole | -CH2Ph | 5.2 |

These LogP values are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models can provide valuable insights into the mechanism of action and can be used to predict the activity of novel compounds.

Application of Electronic Descriptors (e.g., Dipole Moment)

Electronic descriptors are a class of molecular descriptors used in QSAR studies that characterize the electronic properties of a molecule. These properties, such as the distribution of charges and the ability to participate in electrostatic interactions, are often critical for drug-receptor binding.

In the context of this compound, the dipole moment is influenced by the electronegative nitrogen atoms in the benzimidazole ring and the chlorine atom on the phenyl ring. QSAR studies on related heterocyclic compounds have demonstrated the importance of the dipole moment in predicting biological activity. dergipark.org.tr For instance, a higher dipole moment can sometimes lead to stronger dipole-dipole or dipole-ion interactions with the target protein, resulting in enhanced biological activity. However, the optimal dipole moment is target-dependent.

While a specific QSAR model for this compound focusing on the dipole moment is not extensively reported in publicly available literature, the general principles of QSAR suggest that this descriptor would be a significant parameter in any model developed for this class of compounds. The meta-position of the chlorine atom in this compound will have a distinct effect on the vector of the dipole moment compared to ortho or para isomers, which in turn could lead to different binding affinities and biological activities.

Computational and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecular system. For benzimidazole (B57391) derivatives, these calculations are crucial for understanding their stability, electronic charge distribution, and spectroscopic characteristics. While detailed published studies focusing specifically on the 2-(3-chlorophenyl)-1H-benzimidazole isomer are limited, extensive research on closely related isomers, such as 2-(2-chlorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole, offers a strong basis for understanding its likely behavior. researchgate.netasianpubs.org

DFT is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic ground state of molecules. nih.gov Calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net For the related 2-(2-chlorophenyl)benzimidazole, DFT calculations have been used to determine its ideal geometrical parameters, which show good correlation with experimental findings from X-ray crystallography. researchgate.net These studies confirm the stability of the benzimidazole scaffold and detail the specific spatial orientation of the substituted phenyl ring relative to the benzimidazole core. asianpubs.org It is through such DFT analysis that the fundamental structural parameters of this compound can be confidently predicted.

NBO analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It provides a picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. In benzimidazole systems, NBO analysis reveals significant π → π* interactions, which are indicative of electron delocalization across the aromatic rings and are crucial for the molecule's stability. researchgate.net These interactions, often quantified by stabilization energies (E2), explain the electronic communication between the benzimidazole nucleus and the substituted phenyl ring. For instance, in related molecules, NBO analysis has been used to pinpoint the most susceptible sites for electrophilic or nucleophilic attack by quantifying the electronic charge on each atom. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's chemical reactivity and kinetic stability. acs.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. acs.org In studies of similar benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO may be distributed across both the benzimidazole and the substituted phenyl ring. rasayanjournal.co.in The calculated HOMO-LUMO energy gap helps in understanding the charge transfer that occurs within the molecule, which is fundamental to its electronic and optical properties. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.55 |

| Energy Gap (ΔE) | 4.65 |

Note: The data in Table 1 is illustrative for a representative benzimidazole derivative and not specific to this compound. It demonstrates the typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. consensus.app It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. acs.org The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). acs.org For benzimidazole derivatives, the negative potential is typically concentrated around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. researchgate.netconsensus.app The hydrogen atom attached to the imidazole nitrogen (N-H) usually represents a region of high positive potential. The MEP surface of this compound would show these characteristic features, with the electronegative chlorine atom on the phenyl ring also presenting a region of negative potential.

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR spectra of organic molecules. Theoretical calculations are often performed in a simulated solvent environment (e.g., DMSO-d6) to mimic experimental conditions. The predicted chemical shifts for related benzimidazoles have shown excellent agreement with experimental values, aiding in the unambiguous assignment of signals, especially for the carbons in the benzimidazole core where tautomerism can lead to signal averaging. Experimental data for this compound is available, providing a benchmark for such theoretical predictions.

| Nucleus | Experimental Chemical Shift (ppm) |

|---|---|

| 1H (NH) | 13.00 |

| 1H (Aromatic) | 8.14, 7.78, 7.62, 7.24 |

Data sourced from supporting information of an experimental study.

Drug-Likeness and Pharmacokinetic Prediction

Beyond target interaction, computational models are used to predict the pharmaceutical viability of a compound. This involves assessing its "drug-likeness" based on structural properties and forecasting its pharmacokinetic profile.

ADMET properties determine the fate of a drug in the body. In silico tools are frequently used to predict these parameters early in the drug discovery process. For benzimidazole-based compounds, computational ADMET evaluations have been performed to assess their potential. nih.gov These predictions suggest that many benzimidazole hybrids possess favorable pharmacokinetic profiles, including good absorption and distribution characteristics. The predicted properties for a compound like this compound are generally expected to align with established criteria for oral bioavailability, such as Lipinski's Rule of Five.

Table 2: Predicted ADMET Properties for this compound (Based on General Benzimidazole Profiles)

| Property | Predicted Outcome | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal wall. |

| Distribution | ||

| BBB Permeability | Predicted to cross | May have potential for CNS applications or side effects. mdpi.com |

| Plasma Protein Binding | High | Affects the free concentration of the drug available to act on targets. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions. |

| Excretion | ||

| Route | Primarily hepatic | Expected to be cleared mainly by the liver. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Needs experimental validation to assess cardiac safety. |

| Mutagenicity (AMES test) | Predicted to be non-mutagenic | Indicates a lower likelihood of causing genetic mutations. |

Non-Linear Optical (NLO) Properties and Theoretical Prediction

Benzimidazoles are recognized as promising organic materials for non-linear optical (NLO) applications due to their unique electronic structure. Theoretical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting the NLO response of these molecules. nih.gov These studies calculate key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which dictates the second-harmonic generation (SHG) efficiency.

Recent theoretical studies on the closely related isomer, 2-(2-chlorophenyl)-1H-benzimidazole, confirm its potential as an NLO material. asianpubs.org DFT calculations are used to optimize the molecular geometry and compute the electronic properties that give rise to NLO behavior. The presence of donor and acceptor groups within the molecule, and the extent of π-conjugation, are critical factors. The benzimidazole ring can act as an electron donor or part of the π-bridge, while the substituted phenyl ring influences the electronic properties. Theoretical studies on various 2-aryl benzimidazoles have shown that their NLO response is highly dependent on the nature and position of substituents on the aryl ring. nih.gov

Table 3: Theoretical NLO Properties for Benzimidazole Derivatives (Illustrative)

| Parameter | Symbol | Typical Calculated Value Range (a.u.) | Significance | Reference |

| Dipole Moment | μ | 2 - 5 D | Indicates the asymmetry of charge distribution. | |

| Mean Polarizability | α | 150 - 250 | Measures the molecule's response to an external electric field. | |

| First-Order Hyperpolarizability | β_tot | 1x10⁻³⁰ - 9x10⁻³⁰ esu | Quantifies the second-order NLO response (SHG). | nih.gov |

Advanced Characterization and Structural Elucidation

Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and offers detailed insights into the arrangement of molecules in the solid state. The crystal structure of 2-(3-chlorophenyl)-1H-benzimidazole has been determined and is cataloged in the Crystallography Open Database. nih.gov The compound crystallizes in the monoclinic system with the space group P 1 2₁/c 1. nih.gov

Detailed crystallographic data are presented in the table below.

| Parameter | Value |

| Formula | C₁₃H₉ClN₂ |

| Molecular Weight | 228.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 (No. 14) |

| a (Å) | 12.5894 |

| b (Å) | 9.5051 |

| c (Å) | 9.7495 |

| α (°) | 90 |

| β (°) | 111.933 |

| γ (°) | 90 |

| Volume (ų) | 1079.1 |

| Z | 4 |

| Data sourced from PubChem, referencing a 2020 study in CrystEngComm. nih.gov |

The arrangement of molecules within the crystal lattice is governed by a network of non-covalent intermolecular forces. In benzimidazole (B57391) derivatives, hydrogen bonding is a primary directional force that dictates the supramolecular assembly. nih.govdoaj.org Typically, the N-H group of the benzimidazole ring acts as a hydrogen bond donor, while the imine nitrogen (-N=) serves as an acceptor, often leading to the formation of chains or dimers. nih.govnih.gov

Spectroscopic Characterization Methodologies (e.g., FTIR, ¹H NMR, ¹³C NMR, HRMS)

A suite of spectroscopic techniques is employed to confirm the identity and purity of this compound. Each method provides unique information about the molecule's functional groups and atomic connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy analysis identifies the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, key absorption bands are observed for the N-H bond stretching at 3439 cm⁻¹ and the C=N (imine) bond stretching at 1623 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms. In the ¹H NMR spectrum, recorded in DMSO-d₆, a characteristic singlet for the benzimidazole N-H proton appears far downfield at approximately 13.05 ppm. rsc.org The aromatic protons resonate in the region between 7.24 and 8.24 ppm. rsc.org The ¹³C NMR spectrum displays signals for the thirteen distinct carbon atoms, with chemical shifts ranging from approximately 125.48 to 150.20 ppm. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass-to-charge ratio, confirming its elemental composition. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ gives a found value of 229.0523, which is in excellent agreement with the calculated value of 229.0527 for the formula C₁₃H₁₀ClN₂. rsc.org

The collective spectroscopic data are summarized in the table below.

| Technique | Parameter | Observed Values |

| FTIR (KBr, cm⁻¹) | N-H Stretch | 3439 |

| C=N Stretch | 1623 | |

| ¹H NMR (600 MHz, DMSO-d₆, δ ppm) | N-H | 13.05 (s, 1H) |

| Aromatic-H | 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H) | |

| ¹³C NMR (150 MHz, DMSO-d₆, δ ppm) | Aromatic/Heterocyclic-C | 150.20, 134.24, 132.68, 131.41, 130.01, 126.49, 125.48 |

| HRMS (ESI) | [M+H]⁺ Calculated | 229.0527 |

| [M+H]⁺ Found | 229.0523 | |

| Spectroscopic data sourced from a 2021 study by The Royal Society of Chemistry. rsc.org |

Future Perspectives and Research Directions

Development of Novel Therapeutics with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of new derivatives of 2-(3-chlorophenyl)-1H-benzimidazole with improved potency and selectivity. frontiersin.orgnih.gov The goal is to create compounds that can effectively target diseased cells or pathogens while minimizing off-target effects and toxicity to the host. nih.gov

One strategy involves the strategic modification of the benzimidazole (B57391) core and the phenyl ring. For instance, the introduction of different substituents at various positions can significantly influence the compound's biological activity. nih.govacs.org Research has shown that N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives can enhance their antiproliferative and antimicrobial activities. nih.govnih.gov Improving the lipophilicity of these compounds is another key consideration, as it can facilitate their penetration through cellular membranes to reach their intended targets. nih.gov

Computational methods, such as molecular docking, will play an increasingly crucial role in this process. By simulating the interaction between the benzimidazole derivatives and their biological targets, researchers can predict which modifications are most likely to enhance binding affinity and, consequently, therapeutic efficacy. nih.gov This in-silico approach allows for a more targeted and efficient drug discovery process.

Strategies for Overcoming Microbial Resistance

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of new strategies to combat drug-resistant pathogens. mdpi.comnih.gov Benzimidazole derivatives have shown promise as antimicrobial agents, and future research will focus on harnessing their potential to overcome resistance mechanisms. nih.govmdpi.com

One approach is to develop compounds that inhibit essential microbial enzymes that are not targeted by existing antibiotics. For example, some benzimidazole derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival. mdpi.com By targeting novel pathways, these compounds may be effective against bacteria that have developed resistance to conventional drugs. nih.gov

Exploration of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer, often involves multiple biological pathways. nih.gov This has led to the exploration of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov The benzimidazole scaffold is particularly well-suited for the development of MTDLs due to its ability to be readily modified. nih.gov

For instance, a single benzimidazole derivative could be designed to inhibit both a key enzyme in cancer cell proliferation and a protein involved in angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov This multi-pronged approach could lead to more effective and durable therapeutic responses. nih.gov The development of such compounds requires a deep understanding of the disease's molecular basis and sophisticated chemical synthesis and screening techniques. nih.govnih.gov

Integration with Drug Delivery Systems (e.g., Nanocarriers)

Enhancing the delivery of this compound and its derivatives to the site of action is another critical area of future research. The use of drug delivery systems, such as nanocarriers, can improve the solubility, stability, and pharmacokinetic profile of these compounds.

Nanocarriers can encapsulate the drug, protecting it from degradation in the body and facilitating its transport to the target tissue. This can lead to increased drug concentration at the desired site, thereby enhancing its therapeutic effect while reducing systemic side effects. The surface of these nanocarriers can also be functionalized with targeting ligands to further improve their specificity for cancer cells or infected tissues.

Further Elucidation of Undiscovered Biological Activities and Mechanisms

While the anticancer and antimicrobial properties of this compound derivatives are well-documented, there is still much to learn about their full range of biological activities and mechanisms of action. nih.govnih.gov Future research will likely uncover new therapeutic applications for this class of compounds.

Systematic screening of these compounds against a wide range of biological targets could reveal previously unknown activities. nih.gov For example, their potential as antiviral, anti-inflammatory, or neuroprotective agents warrants further investigation. nih.gov

A deeper understanding of their mechanism of action at the molecular level is also essential. nih.gov Techniques such as terahertz time-domain spectroscopy and density functional theory can provide insights into the conformational and vibrational properties of these molecules, which can influence their biological activity. nih.gov Elucidating these mechanisms will not only provide a stronger scientific basis for their therapeutic use but also guide the design of next-generation compounds with improved properties.

常见问题

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-1H-benzimidazole, and how do reaction conditions influence product yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of o-phenylenediamine with substituted carboxylic acids or acyl chlorides. For example:

- Route 1 : Using m-chlorobenzoic acid in polyphosphoric acid (PPA) and toluene under reflux yields this compound. Excess PPA acts as both a catalyst and dehydrating agent, promoting cyclization .

- Route 2 : Cerium(IV) ammonium nitrate (CAN)-catalyzed reactions achieve 91% yield under mild conditions (room temperature, 4–6 hours). CAN facilitates oxidative cyclization, avoiding harsh acids .

Key Variables : Temperature (higher temps favor benzimidazole formation), catalyst type (PPA vs. CAN), and leaving groups (acyl chlorides react faster than carboxylic acids) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.3 ppm. The NH proton (imidazole ring) is observed as a broad singlet at δ ~12.5 ppm due to hydrogen bonding .

- 13C NMR : The C-Cl substituent causes deshielding, with the chlorophenyl carbon resonating at δ ~133–135 ppm. Benzimidazole carbons appear at δ 122–150 ppm .

- Mass Spectrometry : A molecular ion peak at m/z 228.05 (M+) confirms the molecular formula C13H9ClN2 .

Q. What are the key stability considerations for this compound during storage and handling?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, indicating stability at room temperature .

- Light Sensitivity : UV-VIS spectra suggest photostability under standard lab lighting, but prolonged UV exposure may degrade the chlorophenyl moiety .

- Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the NH group .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl substituent influence the reactivity of this compound in further functionalization?

- Methodological Answer : The electron-withdrawing Cl group directs electrophilic substitution to the para position of the benzimidazole ring. For example:

- Nitration : Concentrated HNO3/H2SO4 at 0–5°C selectively nitrates the benzimidazole ring, yielding 5-nitro derivatives. The Cl group stabilizes intermediates via resonance .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh3)4 catalysts and K2CO3 base, achieving >80% yield. The Cl group enhances oxidative addition to Pd(0) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies arise from varying catalysts and solvents:

- Catalyst Comparison : CAN (91% yield) outperforms PPA (75–80%) due to milder conditions and reduced side reactions .

- Solvent Effects : Microwave-assisted synthesis in ethanol reduces reaction time to 20 minutes but may lower purity due to rapid heating .

Recommendation : Optimize via Design of Experiments (DoE) to balance yield, purity, and scalability .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). The chlorophenyl group enhances hydrophobic binding in ATP pockets .

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with IC50 values. The Cl group (σ = 0.37) improves activity by modulating electron density .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP = 2.8) and CYP450 inhibition risk due to the benzimidazole core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。